molecular formula C10H12BrNO2 B575415 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide CAS No. 190961-50-3

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide

Cat. No.: B575415
CAS No.: 190961-50-3
M. Wt: 258.115
InChI Key: JCPYSZVJRRFVQW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound is a derivative of isoquinoline, a structure commonly found in many natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid can be synthesized using several methods. Traditional methods include the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Pomeranz-Fritsch reaction . These reactions typically involve the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.

Recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . These methods offer more control over the stereochemistry and functional group compatibility of the final product.

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide often involves large-scale Pictet-Spengler reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can inhibit enzymes and modulate receptor activities, leading to various biological effects. For example, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPYSZVJRRFVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 10 g of L-phenylalanine suspended in 108 ml of 47% hydrobromic acid, 23 ml of 37% formalin aqueous solution was added dropwise. The reaction mixture was stirred at 65° C. for 7 hours, and subjected to crystallization under ice cooling for 3 hours. The precipitate was filtered off, and dried at 55° C. under reduced pressure to obtain 13.5 g of Compound 2 (yield 86.4%, optical purity 97% ee).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Yield
86.4%

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